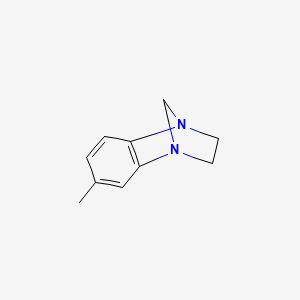
2,6-Dimethylpyrimidin-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylpyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3 Pyrimidine derivatives are significant in various fields due to their biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyrimidin-4-amine hydrochloride typically involves the following steps:
Cyclization: Methyl cyanoacetate, urea, and sodium methylate are used as raw materials to prepare 4-amino-2,6-dihydroxypyrimidine sodium salt through a cyclization reaction.
Methylation: The sodium salt is then methylated using dimethyl sulfate in a one-pot process to obtain 4-amino-2,6-dimethoxypyrimidine.
Hydrochloride Formation: The final step involves converting the dimethoxypyrimidine to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing waste. The process involves:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added, and the mixture is stirred and dissolved.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylpyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with different functional groups.
Substitution: Substituted pyrimidine derivatives with varied biological activities.
Applications De Recherche Scientifique
2,6-Dimethylpyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate pathways related to DNA synthesis, repair, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A closely related compound with similar chemical properties.
2,5-Dimethylpyrimidin-4-amine: Another derivative with distinct biological activities.
Uniqueness
2,6-Dimethylpyrimidin-4-amine hydrochloride stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in medicinal chemistry for designing drugs with targeted biological activities .
Propriétés
Formule moléculaire |
C6H10ClN3 |
|---|---|
Poids moléculaire |
159.62 g/mol |
Nom IUPAC |
2,6-dimethylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c1-4-3-6(7)9-5(2)8-4;/h3H,1-2H3,(H2,7,8,9);1H |
Clé InChI |
GSGCREOQBCOPCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


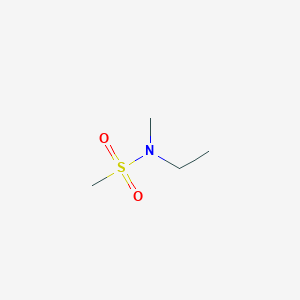
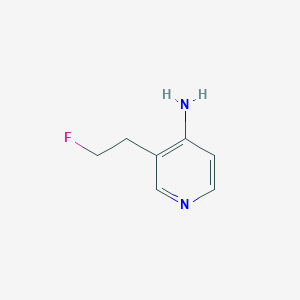
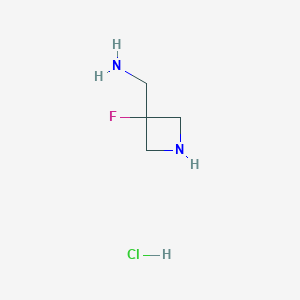
![3H-Imidazo[4,5-B]pyridin-7-OL](/img/structure/B11922182.png)

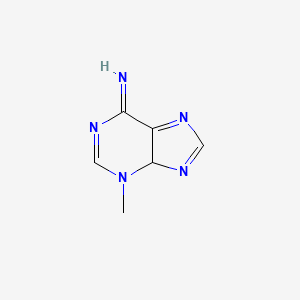
![6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11922197.png)
![Imidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11922199.png)
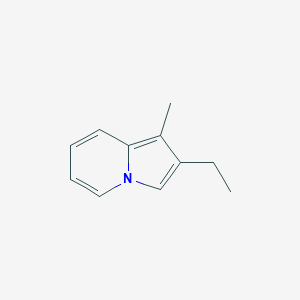

![1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol](/img/structure/B11922208.png)
![5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11922223.png)
![6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B11922229.png)
